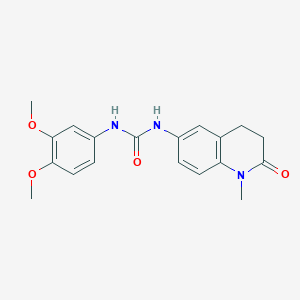![molecular formula C16H19N3O3 B2567894 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid CAS No. 951969-73-6](/img/structure/B2567894.png)
4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid typically involves multiple steps starting from readily available precursors. One common route involves the condensation of tryptophan with an appropriate aldehyde to form the beta-carboline core, followed by further functionalization to introduce the butanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pH), and purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the beta-carboline core, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the beta-carboline core or the butanoic acid moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline core can intercalate with DNA, affecting gene expression, or bind to proteins, modulating their activity. The compound’s effects are mediated through various biochemical pathways, depending on its specific interactions within the biological system.
Comparison with Similar Compounds
Harmine: Another beta-carboline with similar structural features but different biological activities.
Tetrahydroharmine: A reduced form of harmine with distinct pharmacological properties.
Norharmane: A simpler beta-carboline that serves as a precursor for more complex derivatives.
Uniqueness: 4-[(1,3,4,9-tetrahyd
Properties
IUPAC Name |
4-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(21)6-3-8-17-16(22)19-9-7-12-11-4-1-2-5-13(11)18-14(12)10-19/h1-2,4-5,18H,3,6-10H2,(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUIRBPHJUOXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
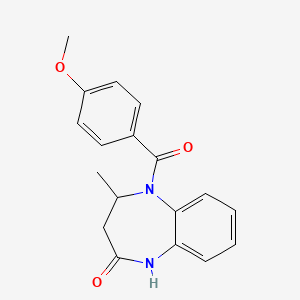
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)
![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)
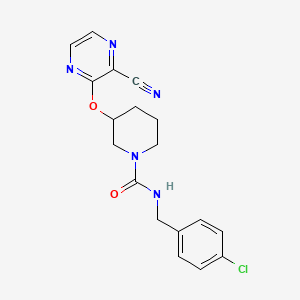
![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)
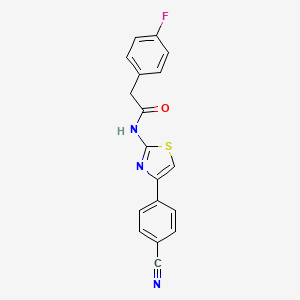

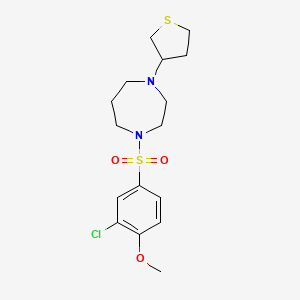
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2567827.png)
![N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2567828.png)
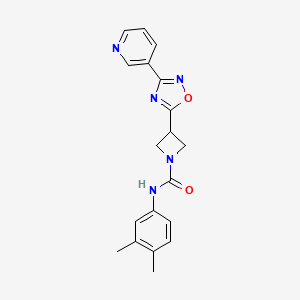
![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)
